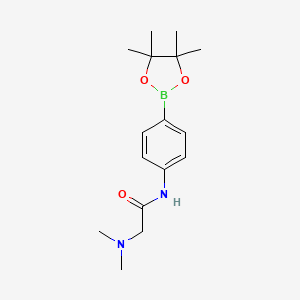

2-(dimethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

説明

BenchChem offers high-quality 2-(dimethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(dimethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(dimethylamino)-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BN2O3/c1-15(2)16(3,4)22-17(21-15)12-7-9-13(10-8-12)18-14(20)11-19(5)6/h7-10H,11H2,1-6H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXRMSWHCXHJTIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Boronic Acid Esters

Boronic acid esters are commonly used in Suzuki-Miyaura cross-coupling reactions. They can form carbon-carbon bonds with various organic halides under palladium catalysis. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals.

Aniline Derivatives

The aniline moiety in this compound is a common feature in many pharmaceuticals. Anilines can act as a bioisostere for amide bonds, potentially improving metabolic stability. They can also participate in various interactions with biological targets, such as hydrogen bonding and π-stacking.

生物活性

The compound 2-(dimethylamino)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide , also known by its CAS number 873306-31-1, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C16H26BNO3 |

| Molecular Weight | 304.19 g/mol |

| CAS Number | 873306-31-1 |

| MDL Number | MFCD22415455 |

Structural Characteristics

The compound features a dimethylamino group and a boron-containing dioxaborolane moiety, which may contribute to its biological properties. The presence of the phenyl group enhances its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It demonstrates significant inhibitory effects on various cancer cell lines, particularly in models of breast cancer.

- Cell Proliferation Inhibition : The compound exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer (TNBC) cells, indicating potent anti-proliferative activity. In contrast, it showed significantly lower effects on non-cancerous MCF10A cells, suggesting selective toxicity towards cancer cells .

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, it increased caspase 9 levels significantly in treated MCF-7 cells compared to control groups .

Inhibition of Metastasis

In vivo studies demonstrated that treatment with this compound inhibited lung metastasis in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. This suggests that it may interfere with metastatic processes beyond mere cytotoxicity .

Off-target Effects

While the primary focus has been on its anticancer properties, the compound also exhibits off-target activity against matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. This could indicate additional therapeutic avenues or side effects worth investigating .

Safety Profile

The safety profile of the compound is crucial for its potential therapeutic application. According to available data:

- Hazard Statements : The compound is classified with hazard statements indicating it may cause irritation to skin and eyes (H315, H319), and respiratory irritation (H335) .

Risk Assessment

Further studies are needed to comprehensively assess the long-term safety and toxicity profile of this compound in clinical settings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。